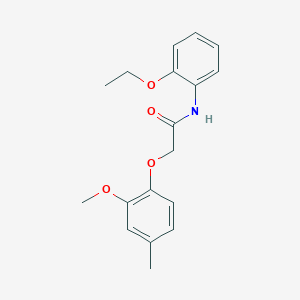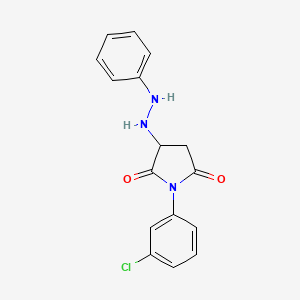![molecular formula C15H21ClN2O4 B5087591 butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)
butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate, also known as BP-3 or Oxybenzone, is a commonly used organic compound in the field of sunscreen and cosmetic products. It is a white or yellowish crystalline powder that is soluble in organic solvents. BP-3 is widely used in sunscreen products due to its ability to absorb UV-B radiation and protect the skin from sunburn.
Mecanismo De Acción
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate absorbs UV-B radiation by converting it into less harmful forms of energy such as heat. It also acts as a free radical scavenger, preventing the formation of reactive oxygen species that can damage DNA and other cellular components.
Biochemical and Physiological Effects:
This compound has been found to have estrogenic activity, which means it can bind to estrogen receptors and mimic the effects of estrogen in the body. This has raised concerns about its potential to disrupt the endocrine system and contribute to hormonal imbalances. This compound has also been found to accumulate in the body and can be detected in breast milk, urine, and blood samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate is a widely used compound in sunscreen and cosmetic products, making it easily accessible for research purposes. However, its estrogenic activity and potential to accumulate in the body can complicate experimental design and interpretation of results.
Direcciones Futuras
There are several future directions for research on butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate. One area of interest is its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. Further studies are needed to optimize the conditions for this compound-mediated apoptosis and to evaluate its efficacy in animal models and clinical trials. Another area of interest is the development of safer alternatives to this compound for use in sunscreen and cosmetic products. Research is ongoing to identify compounds that have similar UV-absorbing properties but do not have estrogenic activity or accumulate in the body.
Métodos De Síntesis
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate can be synthesized by reacting 3-(4-chlorobenzoyl)propionic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate has been extensively studied for its ability to absorb UV-B radiation and protect the skin from sunburn. It has also been investigated for its potential as a photosensitizer in photodynamic therapy for the treatment of cancer. This compound has been found to be effective in inducing apoptosis in cancer cells when combined with light.
Propiedades
IUPAC Name |
butyl N-[(4-chlorophenyl)carbamoyloxy]-N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-3-5-11-21-15(20)18(10-4-2)22-14(19)17-13-8-6-12(16)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYJCKHLRMQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-ethyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)
![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)
![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5087560.png)

![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5087568.png)
![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5087583.png)


![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)

